1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride
Description
1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound has garnered attention in the pharmaceutical industry due to its potential therapeutic applications, particularly in the treatment of ulcers .
Properties
IUPAC Name |
1-thia-4,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS.ClH/c10-6-5-11-7(9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSPUQBSLMXRMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203898-18-3 | |
| Record name | 1-Thia-4,8-diazaspiro[4.5]decan-3-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203898-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride typically involves a one-pot three-component condensation reaction. The key reactants include N-benzylpiperidone, an appropriate amine, and thioglycolic acid. The reaction is carried out in toluene under reflux conditions using a Dean-Stark trap to remove water . This method allows for the efficient production of the compound with high purity.
Chemical Reactions Analysis
1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Scientific Research Applications
1-Thia-4,8-diazaspiro[4
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its anti-ulcer activity.
Medicine: The compound’s anti-ulcer properties make it a candidate for the development of new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The anti-ulcer activity of 1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride is attributed to its ability to inhibit gastric acid secretion. The compound interacts with specific molecular targets in the stomach lining, reducing the production of stomach acid and promoting the healing of ulcers . The exact molecular pathways involved are still under investigation, but it is believed to involve modulation of proton pump activity.
Comparison with Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride can be compared with other spirocyclic compounds such as:
1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: This compound has a similar spirocyclic structure but contains an oxygen atom instead of sulfur.
Thiazolidin-4-one derivatives: These compounds also exhibit anti-ulcer activity but differ in their core structure and pharmacological properties.
The uniqueness of this compound lies in its specific spirocyclic framework, which imparts distinct chemical and biological properties.
Biological Activity
Overview
1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride is a synthetic compound notable for its unique spirocyclic structure and potential therapeutic applications, particularly in treating ulcers. Its biological activity has been extensively studied, revealing significant anti-ulcer properties and interactions with various cellular processes.
The compound primarily exhibits its biological effects through:
- Anti-Ulcer Activity : It has been shown to reduce gastric acid secretion and promote ulcer healing, comparable to established medications like omeprazole.
- Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression, impacting cellular metabolism and functions.
- Binding Interactions : Its mechanism involves binding to specific biomolecules, which is crucial for its therapeutic effects.
This compound interacts with various enzymes and proteins, affecting metabolic pathways. Notably, it inhibits certain enzymes involved in nucleic acid and protein synthesis, which leads to alterations in cellular metabolism.
Dosage Effects in Animal Models
Studies have indicated a dose-dependent response in animal models, demonstrating that higher doses correlate with increased efficacy in reducing ulcer formation.
Temporal Effects in Laboratory Settings
Research has assessed the compound's stability and long-term effects on cellular function. These studies suggest that the compound maintains its anti-ulcer activity over time under controlled conditions.
Comparative Analysis
To provide a clearer understanding of this compound's biological activity, a comparison with similar compounds is presented below:
Case Studies
Several studies have highlighted the efficacy of this compound:
- Anti-Ulcer Efficacy : In a controlled study comparing this compound with omeprazole, it was found to significantly reduce ulcer size in animal models, demonstrating similar effectiveness in promoting mucosal healing.
- Cellular Mechanisms : Research involving U937 cells showed that the compound modulates necroptosis pathways, indicating potential applications beyond ulcer treatment in inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
